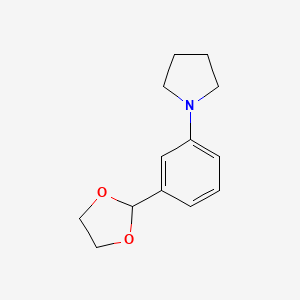

2-(3-Pyrrolidinophenyl)-1,3-dioxolane

Description

Significance of 1,3-Dioxolane (B20135) Core Structures in Organic Synthesis and Heterocyclic Chemistry

The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. wikipedia.orgchemicalbook.com This structure is a cyclic acetal (B89532) or ketal and is of fundamental importance in organic synthesis. wikipedia.org One of its most critical roles is as a protecting group for carbonyl functionalities (aldehydes and ketones). wikipedia.orgorganic-chemistry.org By converting a reactive carbonyl group into a stable dioxolane, chemists can perform reactions on other parts of a molecule without unintended side reactions. wikipedia.org The protection is typically achieved by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org This protective group is generally stable under basic, reductive, and oxidative conditions but can be easily removed under acidic conditions. thieme-connect.de

Beyond its role as a protecting group, the 1,3-dioxolane moiety is a structural component in various biologically active molecules and natural products. thieme-connect.denih.gov Derivatives of 1,3-dioxolane have been investigated for a range of pharmacological activities, including antibacterial, antifungal, and antitumor properties. nih.govnih.gov The stereochemistry of substituted dioxolanes can be crucial for their biological activity, making the synthesis of enantiomerically pure dioxolanes an important area of research. nih.gov

Table 1: General Properties and Applications of 1,3-Dioxolanes

| Property/Application | Description |

| Chemical Structure | Five-membered ring with two oxygen atoms at positions 1 and 3. wikipedia.orgchemicalbook.com |

| Primary Function | Protecting group for aldehydes and ketones. wikipedia.orgorganic-chemistry.org |

| Stability | Stable to basic, reductive, and many oxidative conditions. thieme-connect.de |

| Lability | Cleaved by acid catalysis. thieme-connect.de |

| Biological Relevance | Core structure in some pharmaceuticals and natural products. thieme-connect.denih.gov |

Role of Pyrrolidine (B122466) Moieties in Synthetic Methodologies

The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. tandfonline.com This moiety is a ubiquitous structural motif found in a vast number of natural products, particularly alkaloids, as well as in numerous pharmaceuticals and synthetic compounds. tandfonline.comnih.govresearchgate.net The prevalence of the pyrrolidine ring in biologically active molecules underscores its importance in medicinal chemistry. mdpi.com For instance, it is a key component in drugs with diverse applications, including antiviral, anticancer, and antidiabetic agents. tandfonline.commdpi.com

In synthetic methodologies, the pyrrolidine scaffold is highly versatile. nih.gov Its derivatives are widely used as chiral auxiliaries and catalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules. nih.gov The nitrogen atom in the pyrrolidine ring can act as a nucleophile or a base, and its presence allows for a wide range of chemical transformations. The development of new synthetic methods to construct and functionalize the pyrrolidine skeleton is an active area of research, driven by the continuous demand for novel bioactive compounds. nih.gov

Table 2: Prominent Roles of the Pyrrolidine Moiety

| Role | Description |

| Natural Products | A fundamental building block of many alkaloids and other natural compounds. tandfonline.comnih.gov |

| Pharmaceuticals | A core scaffold in numerous approved drugs. mdpi.com |

| Asymmetric Synthesis | Used as a chiral catalyst and auxiliary to control stereochemistry. nih.gov |

| Synthetic Intermediate | A versatile synthon for the construction of more complex nitrogen-containing molecules. nih.gov |

Contextualizing 2-(3-Pyrrolidinophenyl)-1,3-dioxolane within Dioxolane and Pyrrolidine Chemistry

The compound this compound represents a hybrid structure that combines the features of both a 1,3-dioxolane and a pyrrolidine. The 1,3-dioxolane group in this molecule can be viewed as a protected form of a benzaldehyde (B42025) derivative, where the aldehyde is substituted at the meta-position with a pyrrolidine ring.

Given the established roles of its components, this compound could serve as a valuable synthetic intermediate. For example, the pyrrolidine nitrogen could be functionalized while the benzaldehyde group remains protected as the dioxolane. Subsequent deprotection of the dioxolane would then yield a functionalized 3-pyrrolidinobenzaldehyde, a potentially useful building block for the synthesis of more complex molecules.

Furthermore, the combination of a phenyl ring, a pyrrolidine moiety, and a dioxolane ring in a single molecule could give rise to interesting biological properties. Both pyrrolidine and dioxolane derivatives have been independently associated with various pharmacological activities. The specific arrangement in this compound could lead to novel interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(1,3-dioxolan-2-yl)phenyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-7-14(6-1)12-5-3-4-11(10-12)13-15-8-9-16-13/h3-5,10,13H,1-2,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSOJWHAESIZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Pyrrolidinophenyl 1,3 Dioxolane

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique that involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to viable synthetic equivalents. ias.ac.inairitilibrary.comscitepress.org

A primary disconnection of the target molecule, 2-(3-Pyrrolidinophenyl)-1,3-dioxolane, identifies two key structural components: the 1,3-dioxolane (B20135) ring and the pyrrolidinophenyl group. This leads to two main retrosynthetic approaches.

The 1,3-dioxolane ring is an acetal (B89532), which can be retrosynthetically disconnected to a carbonyl compound and a 1,2-diol. amazonaws.com In this case, disconnection of the C2-O bonds of the dioxolane ring leads to 3-pyrrolidinobenzaldehyde and ethylene (B1197577) glycol. This is a common and highly effective strategy for the formation of acetals. organic-chemistry.org

Target Molecule: this compound

Disconnection: C-O bonds of the dioxolane ring

Synthons: A C2 electrophilic synthon derived from the benzaldehyde (B42025) and a 1,2-dinucleophilic synthon from ethylene glycol.

Synthetic Equivalents: 3-Pyrrolidinobenzaldehyde and Ethylene Glycol.

The pyrrolidinophenyl moiety can be formed through a carbon-nitrogen bond-forming reaction. A logical disconnection is at the C-N bond of the aromatic ring. This points towards a nucleophilic aromatic substitution or, more commonly in modern synthesis, a palladium-catalyzed cross-coupling reaction.

Target Molecule: this compound

Disconnection: Aryl C-N bond

Synthons: A 3-halophenyl-1,3-dioxolane synthon (electrophile) and a pyrrolidine (B122466) anion synthon (nucleophile).

Synthetic Equivalents: 2-(3-Bromophenyl)-1,3-dioxolane (B93826) and Pyrrolidine.

A highly effective method for this transformation is the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an aryl halide with an amine. nih.gov This reaction is known for its broad substrate scope and functional group tolerance. The precursor, 2-(3-bromophenyl)-1,3-dioxolane, is commercially available or can be synthesized from 3-bromobenzaldehyde (B42254) and ethylene glycol. thermofisher.comfishersci.com

Alternatively, the synthesis can proceed by first preparing 3-pyrrolidinobenzaldehyde via a Buchwald-Hartwig amination of 3-bromobenzaldehyde with pyrrolidine, followed by the protection of the aldehyde as a dioxolane.

Classical and Contemporary Approaches to 1,3-Dioxolane Formation

The formation of the 1,3-dioxolane ring from an aldehyde and ethylene glycol is a well-established transformation in organic synthesis, often used as a protecting group strategy for carbonyls. wikipedia.orgchemicalbook.com

The most direct method for the synthesis of 2-(3-substituted-phenyl)-1,3-dioxolanes is the condensation of the corresponding substituted benzaldehyde with ethylene glycol. spegroup.ruprofistend.info

Acid catalysis is the most common approach for acetalization. organic-chemistry.org The reaction of an aldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, leads to the formation of the 1,3-dioxolane. prepchem.com The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene (B151609). prepchem.com

A specific example is the synthesis of the related compound, 2-(3-nitrophenyl)-1,3-dioxolane. A mixture of 3-nitrobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in benzene is heated to reflux with continuous removal of water, affording the product in high yield. prepchem.comblogspot.com A similar strategy can be applied to 3-pyrrolidinobenzaldehyde.

Interactive Data Table: Acid-Catalyzed Synthesis of 2-(3-Substituted-phenyl)-1,3-dioxolanes

| Substituted Benzaldehyde | Diol | Catalyst | Solvent | Conditions | Yield | Reference |

| 3-Nitrobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic Acid | Benzene | Reflux, Dean-Stark | ~100% | prepchem.com |

| 3-Nitrobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic Acid | Toluene | Reflux, Dean-Stark | >99% | blogspot.com |

| Benzaldehyde | Ethylene Glycol | o-Phosphoric Acid | Toluene | Reflux, Water Separator | - | profistend.info |

| Salicylaldehyde | Various Diols | Montmorillonite (B579905) K10 | Toluene | Reflux, Dean-Stark | Good | nih.gov |

| Benzaldehyde | Ethylene Glycol | H4[SiW12O40]/SiO2 | Cyclohexane | 90 °C | High | researchgate.netrsc.org |

While less common, the formation of 1,3-dioxolanes can be achieved under neutral or basic conditions, which is advantageous when acid-sensitive functional groups are present in the substrate. organic-chemistry.org

Various methods have been developed to facilitate this transformation under non-acidic conditions. One approach involves the use of 1,3-bis(trimethylsiloxy)propane (BTSP) with a catalytic amount of iodine, which proceeds under essentially neutral and aprotic conditions. organic-chemistry.org Another mild method utilizes methoxymethylphenylsulfide in the presence of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and dibutylhydroxytoluene (BHT). organic-chemistry.org

While specific examples for the base-promoted or neutral synthesis of this compound are not readily found in the literature, these general methods provide viable alternatives to acid-catalyzed procedures, particularly to avoid potential side reactions involving the pyrrolidine nitrogen. It's important to note that acetals are generally stable in neutral to strongly basic environments. wikipedia.org The deprotection of the dioxolane ring, however, is typically carried out under acidic conditions. organic-chemistry.orgwikipedia.org

Condensation Reactions with 1,2-Diols or Ethylene Glycol

Water Removal Techniques in Dioxolane Synthesis

The formation of a 1,3-dioxolane from an aldehyde (like a 3-substituted benzaldehyde precursor) and ethylene glycol is a reversible acetalization reaction that produces water as a byproduct. jove.comlibretexts.org To achieve high yields, the equilibrium must be shifted toward the product side by continuously removing this water. jove.comjove.com

A primary and highly effective method for water removal is azeotropic distillation using a Dean-Stark apparatus . jove.comlibretexts.orgjove.com In this setup, the reaction is typically conducted in a solvent, such as toluene or benzene, that forms a low-boiling azeotrope with water. jove.comuobabylon.edu.iq As the mixture is heated to reflux, the water-solvent azeotrope vaporizes, condenses, and collects in the graduated side arm of the trap. jove.comuobabylon.edu.iq Since water is denser than these non-polar solvents, it separates and settles at the bottom of the trap, while the solvent overflows and returns to the reaction flask. jove.com This physical sequestration of water effectively drives the reaction to completion. jove.com The reaction is considered complete when water ceases to collect in the trap. jove.com

Alternatively, chemical or physical sequestration methods can be employed. Molecular sieves can be added to the reaction mixture to physically trap water molecules. libretexts.orgorganic-chemistry.org Another approach involves using orthoesters, which react with the water byproduct. organic-chemistry.org For purification, processes like extractive distillation using ethylene glycol as a separating agent can be used to reduce the water content in the final product to as low as 0.2-0.4%. google.comgoogle.com

Table 1: Comparison of Water Removal Techniques in Dioxolane Synthesis

| Technique | Principle | Typical Reagents/Apparatus | Advantages | Considerations |

| Azeotropic Distillation | Physical removal of water as a low-boiling azeotrope. jove.comjove.com | Dean-Stark trap, toluene or benzene. jove.comuobabylon.edu.iq | Highly efficient for driving equilibrium; allows for reaction monitoring. jove.com | Requires heating to reflux; solvent choice is critical. |

| Chemical Sequestration | Reaction with a water-scavenging agent. organic-chemistry.org | Trialkyl orthoformates. organic-chemistry.org | Can be performed without specialized apparatus. | Introduces additional reagents and byproducts. |

| Physical Sequestration | Adsorption of water by a drying agent. libretexts.org | Molecular sieves. libretexts.org | Simple to implement. | Capacity of the sieves must be sufficient for the reaction scale. |

| Extractive Distillation | Altering relative volatilities to facilitate separation. google.com | Distillation column, separating agent (e.g., ethylene glycol). google.com | Effective for final purification to very low water levels. google.com | More applicable to industrial-scale purification. |

Ring-Opening and Cyclization Strategies for Dioxolane Formation

Beyond the direct acetalization of aldehydes, 1,3-dioxolanes can be synthesized through ring-opening and subsequent cyclization pathways, often starting from epoxides. acs.orgresearchgate.net This method provides a direct route from epoxides to the corresponding dioxolane without first needing to form a diol. acs.org

The reaction involves treating an epoxide with a ketone or an aldehyde in the presence of a Lewis acid catalyst. acs.orgacs.org A variety of catalysts have been reported for this transformation, including tin(II) chloride (SnCl2), which is noted as a mild and efficient option compatible with various functional groups. acs.orgacs.org Other catalysts include boron trifluoride etherate (BF3·OEt2), tin(IV) chloride (SnCl4), and various metal salts. acs.org

The mechanism proceeds via activation of the epoxide by the Lewis acid, followed by nucleophilic attack from the carbonyl oxygen of the ketone or aldehyde. This leads to the formation of an intermediate that cyclizes to form the five-membered dioxolane ring. wikipedia.org For instance, the synthesis of neosporol, a natural product containing a 1,3-dioxolane, involves an epoxide ring-expansion reaction with a nearby carbonyl group to form the dioxolane ring. wikipedia.org Cationic ring-opening polymerization of 1,3-dioxolane is also a known process, though it can be prone to cyclization side reactions. rsc.orgrsc.org

Protecting Group Strategies Utilizing 1,3-Dioxolanes

The 1,3-dioxolane group serves as a robust protecting group for carbonyl functionalities (aldehydes and ketones) in multistep organic synthesis. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, the dioxolane moiety would typically be installed on a 3-aminobenzaldehyde (B158843) or a related precursor. This protection is crucial to prevent the aldehyde from undergoing undesired reactions during the subsequent formation of the pyrrolidine ring or the coupling reaction.

Dioxolanes are stable to a wide range of conditions, including attacks by nucleophiles and bases, making them highly versatile. organic-chemistry.orguchicago.edu They are also generally stable to many oxidizing and reducing agents. organic-chemistry.orgwikipedia.org For example, an ester group can be reduced with lithium aluminium hydride without affecting a ketone that has been protected as a dioxolane (ketal). wikipedia.org

Deprotection, or the removal of the dioxolane group to regenerate the original carbonyl, is typically achieved under acidic conditions. organic-chemistry.org This is often done through hydrolysis with aqueous acid or by acid-catalyzed transacetalization in a solvent like acetone. organic-chemistry.orgwikipedia.org The lability of the dioxolane under acidic conditions while being stable to basic and nucleophilic conditions allows for orthogonal protection strategies in complex syntheses. epa.gov

Strategies for Pyrrolidine Ring Formation and Functionalization

The pyrrolidine ring is a prevalent scaffold in biologically active molecules, and numerous synthetic methods have been developed for its construction. osaka-u.ac.jpmdpi.com These strategies can be broadly categorized into the cyclization of acyclic precursors and the functionalization of existing pyrrolidine rings. mdpi.com

Cyclization Reactions for Pyrrolidine Ring Synthesis

Intramolecular cyclization is a powerful and common strategy for constructing the pyrrolidine ring. osaka-u.ac.jprsc.org These reactions involve forming a C-N bond within an appropriately functionalized acyclic starting material.

Common approaches include:

Reductive Amination of 1,4-Dicarbonyl Compounds: Reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a classic method for forming pyrrolidines. mdpi.com

Intramolecular Amination: The cyclization of amino alcohols or amino ketones can be induced under acidic or basic conditions. mdpi.com For example, N-(4,4-diethoxybutyl)imines can undergo acid-catalyzed intramolecular cyclization to form the pyrrolidine ring. rsc.org

Metal-Catalyzed Hydroamination: Transition metals like palladium or gold can catalyze the intramolecular cyclization of substrates such as N-(3-butynyl)-sulfonamides to yield dihydropyrroles, which can then be reduced to pyrrolidines. rsc.org

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a highly effective method for building substituted pyrrolidines, often with excellent stereocontrol. osaka-u.ac.jpacs.org This approach can generate significant molecular complexity in a single step. mappingignorance.org

Radical Cyclizations: Phosphine-catalyzed 5-endo-trig cyclizations of N-allylic substituted α-amino nitriles provide an efficient route to functionalized pyrrolidines under mild conditions. acs.org

Stereoselective and Enantioselective Approaches for Pyrrolidine Derivatives

Controlling the stereochemistry of the pyrrolidine ring is critical for many applications. mdpi.com Enantioselective methods aim to produce a single enantiomer of a chiral pyrrolidine derivative.

Key strategies include:

Catalytic Asymmetric Cycloadditions: The use of chiral catalysts, often based on copper(I) or silver(I), in [3+2] cycloaddition reactions of azomethine ylides allows for the highly enantioselective synthesis of pyrrolidines. mappingignorance.org

Hydrogenation of Pyrroles: The catalytic hydrogenation of substituted pyrroles can proceed with high diastereoselectivity, delivering hydrogen from one face of the aromatic ring to produce cis-substituted pyrrolidines. acs.orgnih.gov The presence of a stereocenter on a substituent can direct the stereochemical outcome of the ring reduction. acs.orgnih.gov

Chiral Pool Synthesis: Optically pure starting materials, such as the amino acid proline, can be used as a foundation to build more complex chiral pyrrolidine derivatives. mdpi.com

Asymmetric C-H Amination: Rhodium-catalyzed asymmetric nitrene C-H insertion reactions can be used to form the pyrrolidine ring with high stereocontrol. acs.org

Dehydrative Intramolecular N-Allylation: Cationic ruthenium complexes with chiral ligands can catalyze the asymmetric intramolecular N-allylation of amino allylic alcohols to give α-alkenyl substituted pyrrolidines with high enantioselectivity. acs.org

Coupling Reactions for Phenyl and Pyrrolidine Linkage

The final key step in the synthesis of this compound is the formation of the bond between the nitrogen atom of the pyrrolidine ring and the phenyl ring. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

Palladium-catalyzed N-arylation , particularly the Buchwald-Hartwig amination , is a premier method for forming C-N bonds. This reaction couples an amine (pyrrolidine) with an aryl halide or triflate (e.g., 2-(3-bromophenyl)-1,3-dioxolane) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org A one-pot, tandem N-arylation/carboamination process has been developed to synthesize N-aryl-2-benzyl pyrrolidines, demonstrating the power of palladium catalysis in constructing complex pyrrolidine-containing molecules. acs.orgnih.gov

An alternative is the Ullmann condensation , a copper-catalyzed reaction that also couples an amine with an aryl halide, though it often requires harsher conditions than its palladium-catalyzed counterpart.

For creating specific substitutions, an enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed. organic-chemistry.orgacs.orgnih.gov This method involves the enantioselective deprotonation of N-Boc-pyrrolidine, transmetalation with zinc chloride, and subsequent Negishi coupling with an aryl bromide to yield 2-aryl-N-Boc-pyrrolidines with high enantiomeric purity. organic-chemistry.orgacs.org

Table 2: Key Coupling Reactions for Phenyl-Pyrrolidine Linkage

| Reaction Name | Metal Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium | Pyrrolidine + Aryl Halide/Triflate | Mild reaction conditions, high functional group tolerance, wide substrate scope. acs.orgnih.gov |

| Ullmann Condensation | Copper | Pyrrolidine + Aryl Halide | Classic method, often requires higher temperatures. |

| Negishi Coupling | Palladium | Organozinc (from pyrrolidine) + Aryl Halide | Used in enantioselective synthesis for α-arylation of the pyrrolidine ring. organic-chemistry.orgacs.org |

Palladium-Catalyzed Coupling Methods for Pyrrolidine Attachment

The introduction of the pyrrolidine ring onto the phenyl scaffold is efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination stands as a premier method for the formation of carbon-nitrogen (C-N) bonds, offering high efficiency and broad functional group tolerance. wikipedia.orglibretexts.org This reaction is central to the synthesis of a vast array of arylamines, including the target compound. wikipedia.org

The key transformation involves the coupling of an aryl halide, such as 2-(3-bromophenyl)-1,3-dioxolane, with pyrrolidine. The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), and a specialized phosphine ligand. libretexts.orgcmu.edu The ligand plays a crucial role in facilitating the catalytic cycle, which includes oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

The choice of ligand is critical for the success of the amination. Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle. cmu.edu Ligands such as XPhos, t-BuXPhos, and BINAP have been successfully employed in similar aminations of aryl bromides with cyclic secondary amines. nih.govorganic-chemistry.org The reaction is performed in the presence of a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), which facilitates the deprotonation of the amine. nih.govnih.gov

Table 1: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Role | Reference |

|---|---|---|---|

| Aryl Halide | 2-(3-bromophenyl)-1,3-dioxolane | Substrate | sigmaaldrich.com |

| Amine | Pyrrolidine | Coupling Partner | wikipedia.org |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Precursor | cmu.edunih.gov |

| Ligand | XPhos, t-BuXPhos, BINAP | Catalyst Activation | nih.govorganic-chemistry.org |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Amine Deprotonation | cmu.edunih.gov |

| Solvent | Toluene, 1,4-Dioxane | Reaction Medium | libretexts.orgnih.gov |

| Temperature | 80-110 °C | Reaction Condition | cmu.edu |

Functionalization of the Phenyl Ring for Pyrrolidine Attachment

A crucial prerequisite for the palladium-catalyzed amination is the synthesis of a suitably functionalized precursor, typically an aryl halide bearing the 1,3-dioxolane moiety. The compound 2-(3-bromophenyl)-1,3-dioxolane serves as a key intermediate for this purpose. sigmaaldrich.comsynquestlabs.com Its synthesis begins with 3-bromobenzaldehyde.

The primary functionalization step in this sequence is the protection of the aldehyde group as a cyclic acetal. This is necessary because the aldehyde functionality can be sensitive to the conditions of the subsequent amination reaction. The 1,3-dioxolane group is a robust protecting group that is stable under the basic conditions of the Buchwald-Hartwig reaction. organic-chemistry.org

The formation of 2-(3-bromophenyl)-1,3-dioxolane is achieved through the acid-catalyzed reaction of 3-bromobenzaldehyde with ethylene glycol. prepchem.com This acetalization is a reversible reaction, and to drive it to completion, water, the byproduct, is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene. prepchem.com Catalysts for this transformation are typically protic acids, such as p-toluenesulfonic acid (p-TsOH). prepchem.com An alternative method involves using vacuum to remove the water generated during the reaction, which can shorten reaction times. google.com

Table 2: Synthesis of 2-(3-Bromophenyl)-1,3-dioxolane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 3-Bromobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | prepchem.com |

| 3-Bromobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Benzene | Reflux with Dean-Stark trap | |

| 3-Bromobenzaldehyde | Ethylene glycol | Catalyst | (None specified) | Vacuum dehydration, 100-130°C | google.com |

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. By comparing the experimentally measured exact mass to the theoretical mass, the molecular formula of "2-(3-Pyrrolidinophenyl)-1,3-dioxolane" can be confirmed. researchgate.net

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight (Nominal) | 219 |

| Theoretical Exact Mass ([M+H]⁺) | 220.13321 |

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion and inducing it to fragment. The resulting fragment ions (daughter ions) are then analyzed to provide detailed structural information. The fragmentation pattern is like a fingerprint for the molecule, revealing its constituent parts. For "this compound," common fragmentation pathways would likely involve the cleavage of the most labile bonds.

Key expected fragmentation steps include:

Loss of the entire dioxolane group.

Cleavage within the pyrrolidine (B122466) ring, such as the loss of an ethylene (B1197577) molecule.

Benzylic cleavage at the bond between the phenyl ring and the dioxolane group.

Table 4: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Fragment Structure |

|---|---|---|---|

| 220.13 | 146.09 | C₃H₆O₂ | [3-Pyrrolidinophenyl]⁺ |

| 220.13 | 190.11 | C₂H₄N | [Phenyl-dioxolane with ring-opened pyrrolidine]⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique predominantly used for the analysis of large molecules like synthetic polymers. nih.govshimadzu.com If "this compound" were used as a monomer to create a polymer, MALDI-TOF MS would be an essential tool for characterization.

This technique provides information on:

Absolute Molecular Weight Averages: It can determine the number-average (Mn) and weight-average (Mw) molecular weights. youtube.com

Polydispersity Index (PDI): The PDI (Mw/Mn), which describes the breadth of the molecular weight distribution, can be calculated.

Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit, confirming the polymer's identity.

End-Group Analysis: The masses of the polymer chains can be used to identify the chemical structures of the end-groups, providing insight into the polymerization initiation and termination mechanisms. youtube.com

For a hypothetical polymer of "this compound," MALDI-TOF MS would produce a spectrum showing a distribution of peaks, each separated by 219 Da (the mass of the monomer), allowing for a comprehensive characterization of the polymer's structure and quality. shimadzu.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrrolidine ring, the substituted benzene (B151609) ring, and the dioxolane ring.

The key expected vibrational modes are:

N-H Stretching: For a secondary amine like the pyrrolidine ring, a weak to medium absorption band is anticipated in the region of 3550–3250 cm⁻¹. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and dioxolane rings will likely be observed in the 3000–2800 cm⁻¹ range. docbrown.info

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to one or more sharp bands of variable intensity in the 1600–1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the N-arylpyrrolidine is expected to produce a band in the 1350-1250 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the cyclic ether in the dioxolane ring are characteristically strong and are expected to appear in the 1140–1070 cm⁻¹ region. docbrown.info The acetal (B89532) C-O bonds will likely show strong absorption bands.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (meta-substitution) will influence the out-of-plane C-H bending vibrations, which typically appear in the 900–675 cm⁻¹ region and can be diagnostic of the substitution pattern. vscht.cz

Table 1: Predicted FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Pyrrolidine) | 3550 - 3250 | Weak to Medium |

| Aromatic C-H | >3000 | Variable |

| Aliphatic C-H | 3000 - 2800 | Medium to Strong |

| Aromatic C=C | 1600 - 1450 | Variable, Sharp |

| C-N (Aryl) | 1350 - 1250 | Medium to Strong |

| C-O (Dioxolane) | 1140 - 1070 | Strong |

| Aromatic C-H Bending | 900 - 675 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations

Expected characteristic Raman shifts include:

Aromatic Ring Vibrations: The benzene ring breathing mode is expected to produce a strong and sharp peak around 992 cm⁻¹. researchgate.net Other ring stretching vibrations are anticipated in the 1600-1580 cm⁻¹ region. researchgate.netaps.org

Pyrrolidine Ring Vibrations: The vibrations of the pyrrolidine ring are also expected to be observable, although they may be weaker and overlap with other signals. Studies on pyrrolidine-derivatized materials have shown characteristic Raman signals. berkeley.eduresearchgate.net

Dioxolane Ring Vibrations: The dioxolane ring has characteristic vibrational modes that would be active in the Raman spectrum. nih.govchemicalbook.com

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations will be present in the high-frequency region (around 3060 cm⁻¹ for aromatic C-H and 2950 cm⁻¹ for aliphatic C-H). researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3060 |

| Aliphatic C-H Stretch | ~2950 |

| Aromatic C=C Stretch | 1600 - 1580 |

| Benzene Ring Breathing | ~992 |

| Pyrrolidine Ring Vibrations | Variable |

| Dioxolane Ring Vibrations | Variable |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily influenced by the N-phenylpyrrolidine moiety, which contains a chromophore.

The presence of the pyrrolidine group (an auxochrome) attached to the benzene ring (a chromophore) is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. up.ac.za The electronic spectrum of aniline, a similar N-aryl amine, shows absorption maxima around 230 nm and 280 nm. wikipedia.org Therefore, this compound is predicted to exhibit two main absorption bands:

A high-energy π → π* transition, likely appearing in the 230-250 nm range.

A lower-energy transition, also of π → π* character but influenced by the nitrogen lone pair, is expected in the 280-300 nm region. oup.comrsc.org

The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 230 - 250 |

| π → π* (charge-transfer character) | 280 - 300 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions in the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The precise geometry of the pyrrolidine, phenyl, and dioxolane rings.

The dihedral angles between the planes of the aromatic ring and the heterocyclic rings.

The packing of the molecules in the crystal, including any hydrogen bonding or other intermolecular forces.

While X-ray crystallography is a powerful tool, obtaining single crystals of suitable quality can be challenging. As of the current literature survey, no public domain X-ray crystallographic data for this compound is available. However, studies on related N-phenylpyrrolidine derivatives have been successfully characterized by this method. researchgate.neteurjchem.comspast.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of a target compound from a reaction mixture and for the assessment of its purity. For a compound like this compound, both gas and liquid chromatography are applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aromatic amines. nih.govthermofisher.comresearchgate.nettandfonline.com A reversed-phase HPLC method would likely be effective for this compound.

Stationary Phase: A C18 or C8 column would be suitable.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. thermofisher.comtandfonline.com

Detection: UV detection at one of the absorption maxima (e.g., around 240 nm or 285 nm) would be appropriate.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov Given the molecular weight and likely boiling point of this compound, GC analysis should be feasible.

Column: A non-polar or medium-polarity capillary column would likely provide good separation.

Carrier Gas: Helium or hydrogen is typically used.

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification. The NIST WebBook provides GC data for pyrrolidine on various columns. nist.gov

These chromatographic methods are crucial for ensuring the purity of synthesized this compound, which is a prerequisite for any further application.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is an essential technique for assessing the purity of "this compound" and for identifying any byproducts from its synthesis. The volatility of the compound allows for its effective separation and identification.

Research Findings: The analysis of structurally similar aromatic and heterocyclic compounds by GC-MS provides a strong basis for establishing a suitable analytical method. For instance, the analysis of 2-phenyl-1,3-dioxolane (B1584986) and various N-arylpyrrolidine derivatives has been successfully performed using capillary columns with a non-polar stationary phase. The selection of a column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is appropriate due to its versatility in analyzing a wide range of aromatic compounds.

The temperature program is critical for achieving good separation. A typical program would start at a lower temperature to resolve volatile impurities and then ramp up to a higher temperature to ensure the elution of the target compound and any less volatile byproducts. The mass spectrometer detector allows for the definitive identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Below is a representative data table outlining a plausible set of GC-MS parameters for the analysis of "this compound".

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | Gas Chromatograph coupled with Mass Spectrometer (GC-MS) |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 280 °C |

| Injection Mode | Split (e.g., 100:1 ratio) |

| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minRamp 1: 10 °C/min to 170 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | 50-550 amu |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Should "this compound" be utilized as a monomer in polymerization reactions, Gel Permeation Chromatography (GPC) would be the primary technique for characterizing the resulting polymers. lcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution, providing crucial information on the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net

Research Findings: The analysis of polymers containing aromatic and heterocyclic moieties, such as those derived from dioxolane or pyrrolidine-containing monomers, is typically carried out in organic solvents. researchgate.net Tetrahydrofuran (THF) is a common eluent for a wide range of polymers due to its good solubility characteristics. lcms.cz The GPC system is usually equipped with a set of columns containing porous polystyrene-divinylbenzene gel to separate a broad range of molecular weights. lcms.cz Calibration with polystyrene standards is a standard practice to obtain relative molecular weight information.

The following table outlines typical GPC conditions for the analysis of polymers synthesized from "this compound".

Table 2: Representative GPC Conditions for Polymer Characterization

| Parameter | Value/Description |

|---|---|

| Instrument | Gel Permeation Chromatograph |

| Columns | Set of Styragel columns (e.g., HR 1, HR 2, HR 4) |

| Mobile Phase (Eluent) | Tetrahydrofuran (THF), HPLC grade |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35-40 °C |

| Detector | Differential Refractive Index (DRI) Detector |

| Calibration | Polystyrene standards of known molecular weights |

| Sample Preparation | Polymer dissolved in THF (approx. 1-2 mg/mL) and filtered through a 0.2 µm syringe filter |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of "this compound" or its subsequent polymerization. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of products over time.

Research Findings: For aromatic amines and related heterocyclic compounds, silica (B1680970) gel is a commonly used stationary phase. niscpr.res.in The choice of the mobile phase (eluent) is critical and depends on the polarity of the compounds being separated. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often employed. niscpr.res.in For basic compounds such as those containing a pyrrolidine ring, the addition of a small amount of a base like triethylamine (B128534) to the eluent can improve the spot shape and separation by preventing tailing. Visualization of the spots can be achieved under UV light (if the compounds are UV-active) or by using a staining agent. rsc.org

The table below provides a set of plausible TLC conditions for monitoring reactions involving "this compound".

Table 3: Suggested TLC Parameters for Reaction Monitoring

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase (Eluent) | A mixture of hexane and ethyl acetate (e.g., 7:3 v/v)May require the addition of ~0.1% triethylamine for basic compounds |

| Development | In a closed chamber saturated with the eluent vapor |

| Visualization | 1. UV light (254 nm)2. Staining with an appropriate agent (e.g., iodine vapor or a potassium permanganate (B83412) solution) |

| Application | Monitoring the disappearance of starting materials and the appearance of the product spot |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of molecules like 2-(3-Pyrrolidinophenyl)-1,3-dioxolane.

Furthermore, DFT is instrumental in locating and characterizing transition states for various chemical reactions. For instance, in a hypothetical reaction involving electrophilic substitution on the phenyl ring, DFT could be used to model the transition state structures for substitution at the ortho, meta, and para positions relative to the pyrrolidine (B122466) and dioxolane groups. The calculated activation energies for these pathways would provide a theoretical prediction of the regioselectivity of the reaction. researchgate.netnih.govmdpi.com

Table 1: Hypothetical DFT-Calculated Properties of this compound (B3LYP/6-31G)*

| Property | Calculated Value |

|---|---|

| Ground State Energy | -X.XXXX Hartrees |

| Dipole Moment | Y.YY Debye |

| HOMO Energy | -A.AA eV |

| LUMO Energy | +B.BB eV |

| HOMO-LUMO Gap | C.CC eV |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for elucidating complex reaction mechanisms. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy profiles and a deeper understanding of electronic effects.

For this compound, ab initio calculations could be used to investigate the mechanism of reactions such as the hydrolysis of the dioxolane ring under acidic conditions. These calculations could map out the potential energy surface for the reaction, identifying key intermediates and transition states. This would allow for a detailed understanding of the reaction kinetics and thermodynamics, including the determination of rate-determining steps. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for studying the dynamic behavior and conformational landscape of molecules.

The flexibility of the pyrrolidine and dioxolane rings, as well as the rotation around the single bonds connecting them to the phenyl ring, gives rise to a complex conformational landscape for this compound. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature.

Techniques such as systematic or stochastic conformational searches, followed by energy minimization using molecular mechanics force fields (e.g., MMFF94, AMBER), can be used to explore the potential energy surface. The resulting low-energy conformers can then be further analyzed using higher-level quantum chemical methods to obtain more accurate relative energies. This analysis would likely reveal several stable conformers, differing in the puckering of the heterocyclic rings and the orientation of the substituents relative to the phenyl ring. mdpi.comnih.gov

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| A | 0.00 | τ1 = X°, τ2 = Y° |

| B | 1.25 | τ1 = Z°, τ2 = W° |

| C | 2.50 | τ1 = V°, τ2 = U° |

Note: The values in this table are for illustrative purposes and would be the result of a detailed conformational analysis.

The structure and properties of this compound are influenced by a variety of non-covalent interactions. Intramolecular interactions, such as hydrogen bonds or steric repulsions between different parts of the molecule, can play a significant role in determining the preferred conformation. For example, a weak intramolecular hydrogen bond could potentially form between a hydrogen atom on the pyrrolidine ring and an oxygen atom of the dioxolane ring in certain conformations.

Intermolecular interactions are crucial for understanding the behavior of the compound in the solid state and in solution. Molecular dynamics simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. These simulations can provide insights into properties such as solubility and crystal packing. The analysis of these interactions often involves techniques like Quantum Theory of Atoms in Molecules (QTAIM) to characterize bond critical points and interaction energies. mdpi.commdpi.com

Theoretical Predictions of Reaction Selectivity and Pathway Optimization

A key application of computational chemistry is the prediction of reaction outcomes and the optimization of reaction conditions. By modeling different reaction pathways and calculating their associated energy barriers, it is possible to predict which products are likely to form and under what conditions.

For this compound, theoretical calculations could be used to predict the selectivity of various reactions. For example, in a reaction involving the pyrrolidine nitrogen as a nucleophile, computational models could predict the stereoselectivity of the reaction by calculating the energies of the transition states leading to different stereoisomers.

Furthermore, computational studies can aid in the optimization of reaction pathways by exploring the effects of different catalysts, solvents, and temperatures on the reaction rate and selectivity. This can help to identify conditions that favor the formation of the desired product while minimizing the formation of unwanted byproducts, thus guiding experimental efforts and accelerating the process of chemical synthesis and development.

Regioselectivity and Stereoselectivity Predictions

Regioselectivity:

The regioselectivity of reactions involving the aromatic ring of this compound is primarily governed by the directing effects of the pyrrolidinyl substituent. The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can be delocalized into the phenyl ring, making it an activating group. This electron donation increases the electron density at the ortho and para positions relative to the meta position. Consequently, in electrophilic aromatic substitution reactions, the incoming electrophile is directed to the ortho and para positions.

Computational methods like the RegioSQM approach can predict the regioselectivity of electrophilic aromatic substitution reactions. nih.gov This method calculates the proton affinity of all aromatic carbon atoms, with the lowest free energies indicating the most nucleophilic centers and thus the most likely sites of electrophilic attack. nih.gov For this compound, such calculations would likely confirm the ortho- and para-directing nature of the pyrrolidinyl group.

It is important to note that solid catalysts, such as zeolites, can be employed to favor para-regioselectivity in electrophilic aromatic substitution reactions through shape-selectivity. researchgate.net Conversely, ortho-lithiation can be used to achieve substitution at the ortho position. researchgate.net

Stereoselectivity:

The stereoselectivity in the synthesis of the 1,3-dioxolane (B20135) ring is a critical aspect. The formation of 1,3-dioxolanes can be achieved with high diastereoselectivity and enantioselectivity, often controlled by the choice of catalyst and reaction conditions. For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high stereoselectivity. organic-chemistry.org

The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl enol ether. nih.govmdpi.com This reaction proceeds via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, followed by its stereoselective trapping. nih.govmdpi.com The stereochemical outcome of the final product is dependent on the stereoselectivity of this nucleophilic trapping step. mdpi.com

Energy Profiles and Reaction Barriers for Proposed Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate reaction mechanisms and calculate energy profiles and reaction barriers.

Pyrrolidine Ring Formation:

Computational studies on the synthesis of pyrrolidinedione derivatives have elucidated the energy barriers associated with the cyclization step to form the pyrrolidine ring. In one study, the formation of the pyrrolidine ring from a protonated intermediate was found to have a very low energy barrier of only 11.9 kJ mol−1. nih.govrsc.org However, a preceding tautomerization step required a significantly higher activation energy of 178.4 kJ mol−1. nih.govrsc.org Another study on the stereoretentive formation of cyclobutanes from pyrrolidines found that the rate-determining step, the release of N2 to form a 1,4-biradical species, has an activation energy of 17.7 kcal/mol. nih.govacs.org The subsequent ring closure to the cyclobutane product was found to be barrierless. nih.govacs.org

Table 1: Calculated Energy Barriers for Reactions Involving Pyrrolidine Ring Formation and Transformation

| Reaction Step | Computational Method | Calculated Energy Barrier (kJ mol−1) | Reference |

| Pyrrolidine ring cyclization (protonated intermediate) | DFT | 11.9 | nih.govrsc.org |

| Tautomerization prior to cyclization | DFT | 178.4 | nih.govrsc.org |

| N2 release from 1,1-diazene intermediate | DFT | 74.1 (17.7 kcal/mol) | nih.govacs.org |

| 1,4-biradical ring closure | DFT | Barrierless | nih.govacs.org |

1,3-Dioxolane Ring Reactions:

Theoretical calculations on the pyrolysis of alkyl-substituted 1,3-dioxolanes have shown that decomposition often proceeds through a concerted nonsynchronous four-membered cyclic transition state. The elongation of the C-O bond is identified as the rate-determining factor in these reactions.

Advanced Computational Methodologies in Chemical Research

The field of computational chemistry is continually evolving, with the development of more sophisticated methods and algorithms that allow for the accurate simulation of complex chemical systems. rsc.org

Quantum mechanics (QM) based methods, particularly DFT, are at the forefront of computational chemistry. nih.gov These methods provide a detailed understanding of electronic structure and are widely used to study reaction mechanisms, predict molecular properties, and design new molecules. dntb.gov.ua For large systems, such as biomolecules, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. In this approach, the reactive center is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient molecular mechanics force field.

The integration of computational chemistry into drug discovery has significantly accelerated the process of identifying and optimizing new drug candidates. nih.gov Virtual screening and molecular docking are used to predict the binding affinity of small molecules to biological targets. researchgate.net Computational tools are also crucial in understanding the photophysical and electrochemical properties of novel organic molecules for applications in materials science. nih.gov

Furthermore, computational chemistry plays a vital role in understanding and predicting the regioselectivity and stereoselectivity of organic reactions, providing a theoretical framework to complement experimental findings. rsc.orgnih.gov The continued development of computational methodologies promises to further enhance our ability to understand and manipulate chemical systems with increasing precision. dntb.gov.ua

Derivatization and Advanced Applications in Synthetic Organic Chemistry

Synthesis of Functionalized Derivatives of 2-(3-Pyrrolidinophenyl)-1,3-dioxolane

The unique arrangement of functional groups in this compound offers three primary sites for derivatization: the pyrrolidine (B122466) nitrogen, the aromatic phenyl ring, and the dioxolane acetal (B89532) carbon. This allows for a modular approach to creating a variety of analogs.

Modifications at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center, making it a prime location for substitution reactions. This position is often targeted to modulate the electronic properties and steric bulk of the molecule, which is a common strategy in the development of bioactive compounds. nih.gov

Key modifications include:

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base to prevent quaternization. This reaction introduces new alkyl chains to the pyrrolidine ring.

N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acyl chlorides or anhydrides. This transformation converts the basic amine into a neutral amide, which can alter the molecule's chemical properties and biological interactions.

Reductive Amination: The nitrogen can also be functionalized through reductive amination with various aldehydes or ketones, expanding the range of possible substituents.

Table 1: Representative Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | 2-(3-(1-Methylpyrrolidin-1-yl)phenyl)-1,3-dioxolane |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-(3-(1,3-Dioxolan-2-yl)phenyl)-1-pyrrolidin-1-yl)ethan-1-one |

| N-Arylation | 1-Fluoro-2-nitrobenzene | 2-(3-(1-(2-Nitrophenyl)pyrrolidin-1-yl)phenyl)-1,3-dioxolane |

Functionalization of the Phenyl Ring

The phenyl ring is susceptible to electrophilic aromatic substitution, with the position of the incoming substituent being directed by the existing groups. The pyrrolidine group is a powerful activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom. The 1,3-dioxolan-2-yl group is a deactivating, meta-director. The strong activating effect of the pyrrolidine ring dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6).

Common functionalization reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. mdpi.com These halogenated derivatives serve as valuable handles for subsequent cross-coupling reactions.

Nitration: The phenyl ring can be nitrated using standard conditions, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group. researchgate.net The nitro group can then be reduced to an amine, providing another point for diversification.

Table 2: Electrophilic Substitution on the Phenyl Ring

| Reaction Type | Reagent | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 2-(2-Bromo-5-(pyrrolidin-1-yl)phenyl)-1,3-dioxolane and 2-(4-Bromo-3-(pyrrolidin-1-yl)phenyl)-1,3-dioxolane |

| Nitration | HNO₃ / H₂SO₄ | 2-(2-Nitro-5-(pyrrolidin-1-yl)phenyl)-1,3-dioxolane and 2-(4-Nitro-3-(pyrrolidin-1-yl)phenyl)-1,3-dioxolane |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 1-(2-(1,3-Dioxolan-2-yl)-4-(pyrrolidin-1-yl)phenyl)ethan-1-one |

Reactions at the Dioxolane Acetal Carbon

The 1,3-dioxolane (B20135) group serves as a protecting group for a carbonyl functional group. Its most significant reaction is hydrolysis to reveal the parent aldehyde. This transformation is typically accomplished under acidic aqueous conditions.

Acid-Catalyzed Hydrolysis: Treatment of this compound with an acid catalyst (e.g., HCl, H₂SO₄) in the presence of water efficiently cleaves the acetal, yielding 3-(Pyrrolidin-1-yl)benzaldehyde and ethylene (B1197577) glycol. sigmaaldrich.com The liberation of the aldehyde is a crucial step, as it opens up a vast array of subsequent chemical transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The commercial availability of 3-(1-Pyrrolidinyl)benzaldehyde underscores the utility of this deprotection reaction. sigmaaldrich.com

Utilization of the Compound as a Synthetic Intermediate

The ability to selectively unmask the aldehyde functionality after performing modifications elsewhere in the molecule makes this compound a highly effective synthetic intermediate.

Building Block for Complex Organic Scaffolds

The deprotected aldehyde, 3-(Pyrrolidin-1-yl)benzaldehyde, is a versatile building block for constructing complex molecular frameworks, particularly those of interest in medicinal chemistry. Aldehydes are precursors to a multitude of functional groups and are key reactants in many named reactions for scaffold assembly.

For instance, the aldehyde can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. A notable application is in the synthesis of (2-oxoindolin-3-ylidene)methylpyrrole derivatives, which are known to be potent multi-target tyrosine kinase inhibitors. mdpi.com In such a synthesis, an aldehyde (like the one derived from our title compound) is condensed with a substituted oxindole (B195798) to form the core scaffold of the inhibitor. This highlights how the compound can serve as a key fragment in the assembly of complex, biologically active molecules.

Precursor in Multistep Organic Synthesis

In a multistep synthesis, protecting groups are essential for masking reactive functionalities while other parts of a molecule are being manipulated. The dioxolane group in this compound perfectly fulfills this role for the formyl group.

This strategy allows chemists to first perform reactions on the pyrrolidine nitrogen or the phenyl ring without interference from a highly reactive aldehyde. For example, one could first perform an N-alkylation on the pyrrolidine ring and a subsequent halogenation of the phenyl ring. Only after these modifications are complete would the dioxolane be hydrolyzed to reveal the aldehyde. This newly available aldehyde can then participate in the next step of a synthetic sequence, such as a Wittig reaction, Grignard addition, or reductive amination, to elongate a carbon chain or introduce a new functional group as part of the synthesis of a complex target molecule, such as certain dopamine (B1211576) receptor ligands or P-glycoprotein modulators. nih.govmdpi.comnih.gov

Strategies for Incorporating the Dioxolane and Pyrrolidine Moieties into Novel Chemical Structures

The construction of derivatives from the this compound core can be approached through several sophisticated synthetic strategies. These methods allow for the controlled and efficient assembly of complex molecules, offering access to a diverse range of chemical structures.

Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthetic approaches offer powerful tools for the elaboration of the this compound scaffold.

Convergent Synthesis:

For instance, a substituted 3-bromoaniline (B18343) could first undergo a reaction to form the pyrrolidine ring, followed by a Suzuki or Buchwald-Hartwig coupling with a boronic acid or ester derivative of a second fragment. The 1,3-dioxolane group could be introduced either before or after the coupling step, depending on its stability to the reaction conditions.

Table 1: Hypothetical Convergent Synthesis Routes

| Fragment A (Pyrrolidinophenyl Source) | Fragment B (Coupling Partner) | Coupling Reaction | Potential Derivative |

|---|---|---|---|

| 1-(3-Bromophenyl)pyrrolidine | 4-Methoxyphenylboronic acid | Suzuki Coupling | 2-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)phenyl)-1,3-dioxolane |

Divergent Synthesis:

In contrast, a divergent synthetic strategy begins with the core molecule, this compound, which is then systematically modified to generate a library of related compounds. nih.gov This approach is particularly useful for exploring the structure-activity relationship of a new chemical scaffold.

Starting with the parent compound, functionalization can be directed at several positions. For example, the pyrrolidine nitrogen can be alkylated, acylated, or used in transition metal-catalyzed cross-coupling reactions. The aromatic ring can also be functionalized through electrophilic aromatic substitution, provided the existing substituents direct the reaction to a desired position. Furthermore, the dioxolane ring can be hydrolyzed to reveal the aldehyde, which can then be used in a variety of subsequent transformations such as Wittig reactions or reductive aminations. This strategy allows for the creation of a wide array of derivatives from a common intermediate. rsc.orgnih.gov

Table 2: Potential Divergent Synthesis Pathways from this compound

| Reaction Type | Reagent | Functionalized Position | Resulting Derivative Class |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Pyrrolidine Nitrogen | N-Alkyl-2-(3-pyrrolidinophenyl)-1,3-dioxolanes |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Pyrrolidine Nitrogen | N-Acyl-2-(3-pyrrolidinophenyl)-1,3-dioxolanes |

| Aromatic Nitration | HNO₃/H₂SO₄ | Phenyl Ring | Nitro-substituted derivatives |

Green Chemistry Approaches in Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. nih.gov Several green strategies can be envisioned for the synthesis of this compound derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for many organic transformations, including the synthesis of pyrrolidines. nih.gov This technique could be applied to both the initial formation of the pyrrolidine ring and subsequent derivatization steps.

Use of Greener Solvents and Catalysts: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or ionic liquids. For instance, the synthesis of some 1,3-dioxolanes has been demonstrated using glucose as an eco-friendly reducing agent for a precursor nitro compound. mdpi.com Furthermore, the use of biodegradable solid acid catalysts, such as cellulose (B213188) sulfuric acid, has been shown to be effective in the synthesis of substituted pyrrolidines. acs.org These catalysts are reusable and avoid the use of harsh reaction conditions. acs.org

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. tandfonline.com An MCR approach could potentially be developed to assemble the this compound scaffold or its derivatives in a single, atom-economical step.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of Derivatives | Potential Benefit |

|---|---|---|

| Alternative Energy Sources | Microwave-assisted N-alkylation or acylation | Reduced reaction times, higher yields |

| Renewable Feedstocks/Reagents | Use of glucose as a reducing agent in precursor synthesis | Reduced use of hazardous reagents |

| Catalysis | Use of reusable solid acid catalysts for pyrrolidine formation | Avoidance of corrosive acids, catalyst recycling |

Future Research Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of a multi-substituted aromatic compound like 2-(3-Pyrrolidinophenyl)-1,3-dioxolane presents significant challenges in terms of regioselectivity and efficiency. Future research will undoubtedly focus on the development of sophisticated catalytic systems to address these challenges.

The formation of the N-aryl bond between the pyrrolidine (B122466) and the phenyl ring is a critical step. While traditional methods for N-arylation of heterocycles exist, there is a continuous drive for more efficient and sustainable catalytic systems. nih.gov Research into palladium, nickel, and copper-based catalysts for the direct N-arylation of N-H heterocycles is ongoing and could be applied to the synthesis of the target molecule. nih.govyoutube.com A notable study on the selective and catalytic arylation of N-phenylpyrrolidine in the absence of a directing group using a ruthenium catalyst highlights a promising avenue for future exploration. nih.gov Further development of such catalysts to favor meta-substitution on the phenyl ring would be highly beneficial.

The introduction of the dioxolane group, typically through the acetalization of a corresponding benzaldehyde (B42025) derivative, is another key transformation. While acid catalysis is common for this reaction, the development of milder and more selective catalysts is an active area of research. For instance, the use of montmorillonite (B579905) K10 clay has been shown to be effective for the synthesis of some 1,3-dioxolanes. thieme.de Future work could explore novel solid acid catalysts or organocatalysts that are compatible with the pyrrolidine functionality and offer high yields and simple purification.

Exploration of Unconventional Reaction Pathways

Moving beyond traditional linear synthetic sequences, the exploration of unconventional reaction pathways offers exciting possibilities for the construction of complex molecules like this compound.

Cascade or domino reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient approach. Future research could target the development of a cascade reaction that forms both the pyrrolidine and dioxolane rings in a concerted or sequential manner from simpler starting materials. Such strategies are being increasingly employed in the synthesis of complex heterocyclic compounds. rsc.org

Multi-component reactions (MCRs), which combine three or more starting materials in a single reaction, are another powerful tool in modern organic synthesis. rsc.org Designing an MCR to assemble the this compound scaffold would be a significant advancement. This could involve, for example, the reaction of a suitably substituted aniline, a precursor to the dioxolane ring, and a component that forms the pyrrolidine ring.

Furthermore, the use of non-conventional energy sources such as microwave irradiation or sonochemistry could lead to faster reaction times and improved yields. ekb.eg These techniques have the potential to open up new reaction pathways that are not accessible under standard thermal conditions.

Advanced Spectroscopic Techniques for Real-time Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. Advanced spectroscopic techniques are poised to play a pivotal role in the real-time monitoring of the formation of this compound.

FlowNMR spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.org Its application to the synthesis of the target molecule would allow for the direct observation of intermediates and the determination of reaction kinetics. This would be particularly valuable for understanding the regioselectivity of the N-arylation step and for optimizing the conditions for the acetalization reaction.

In-situ Raman and UV/Vis spectroscopy are also valuable techniques for monitoring reaction progress. researchgate.net Raman spectroscopy, in particular, can provide detailed information about molecular vibrations and could be used to track the formation of both the pyrrolidine and dioxolane rings. longdom.org Time-resolved mid-infrared quantum cascade laser absorption spectroscopy is another emerging technique that offers high sensitivity and temporal resolution for monitoring reactive species. copernicus.org

Advanced two-dimensional NMR techniques, such as NOESY and HMBC, will be essential for the unambiguous structural characterization of the final product and any isolated intermediates. researchgate.net These techniques are crucial for confirming the connectivity and stereochemistry of complex molecules.

Integration of Machine Learning and AI in Synthetic Design and Mechanistic Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing organic chemistry, from reaction prediction to the design of novel synthetic routes.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. rsc.org For a molecule like this compound, where regioselectivity is a key challenge, ML algorithms could be employed to predict the most likely site of functionalization on the aromatic ring under different catalytic conditions. fastercapital.commdpi.comresearchgate.net This would significantly reduce the experimental effort required to find optimal reaction conditions.

Furthermore, the combination of computational chemistry and machine learning can provide deep insights into reaction mechanisms. By analyzing the electronic and steric properties of reactants and catalysts, ML models can help to elucidate the factors that control the selectivity and efficiency of a reaction. nih.gov This knowledge can then be used to design more effective catalysts and to further refine synthetic strategies.

Q & A

Q. What are the challenges in resolving contradictory data on the polymerization behavior of 1,3-dioxolane derivatives across different studies?

- Methodological Answer : Discrepancies arise from varying initiator concentrations or solvent polarities. Meta-analyses using multivariate regression identify key variables. For example, cationic polymerization of 2-isopropenyl-4-methylene-1,3-dioxolane shows divergent Đ values in toluene vs. dichloromethane due to solvent polarity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products